molecular formula C7H9BrN2 B1375642 3-Bromo-2,5-dimethylpyridin-4-amine CAS No. 1351516-43-2

3-Bromo-2,5-dimethylpyridin-4-amine

Cat. No.: B1375642
CAS No.: 1351516-43-2
M. Wt: 201.06 g/mol
InChI Key: LKGXJWUAMZCZKD-UHFFFAOYSA-N
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Description

3-Bromo-2,5-dimethylpyridin-4-amine: is a chemical compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of bromine and methyl groups on the pyridine ring significantly influences the compound’s reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,5-dimethylpyridin-4-amine typically involves the bromination of 2,5-dimethylpyridin-4-amine. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures. The reaction conditions need to be carefully controlled to avoid over-bromination or side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-Bromo-2,5-dimethylpyridin-4-amine can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

    Oxidation Reactions: The methyl groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2,5-dimethylpyridin-4-amine.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

  • Substituted pyridine derivatives
  • Oxidized products like aldehydes or carboxylic acids
  • Reduced products like 2,5-dimethylpyridin-4-amine

Scientific Research Applications

Chemistry: 3-Bromo-2,5-dimethylpyridin-4-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to develop inhibitors or modulators of specific biological targets, such as enzymes or receptors.

Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals. Its derivatives can exhibit unique electronic and optical properties, making them suitable for use in electronic devices and sensors.

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-dimethylpyridin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the bromine atom and methyl groups can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

  • 3-Bromo-2,6-dimethylpyridin-4-amine
  • 2-Bromo-N,N-dimethylpyridin-4-amine
  • 2-Amino-5-bromo-4,6-dimethylpyridine

Uniqueness: 3-Bromo-2,5-dimethylpyridin-4-amine is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring. This arrangement can lead to distinct reactivity and properties compared to its isomers or analogs. For example, the electronic effects of the substituents can influence the compound’s nucleophilicity, electrophilicity, and overall stability.

Properties

IUPAC Name

3-bromo-2,5-dimethylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-4-3-10-5(2)6(8)7(4)9/h3H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGXJWUAMZCZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1N)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2,5-dimethylpyridin-4-amine (3.57 g, 29.3 mmol) in 48% hydrogen bromide aqueous solution (40 mL) was heated to 75° C. Then 15% hydrogen peroxide (7 mL) was added dropwise over 30 min. The reaction mixture was stirred at 75° C. for 1 h, and concentrated under reduced pressure. The pH of the solution was adjusted to 9 with 1 N sodium hydroxide solution. The aqueous mixture was extracted with DCM (250 mL×3), and the combined organic phase was washed with saturated sodium chloride solution (250 mL×1), dried with sodium sulfate, and concentrated to give 5.0 g of the product as a yellow solid. MS (ESI): m/z 203.1 [M+H]+.
Quantity
3.57 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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